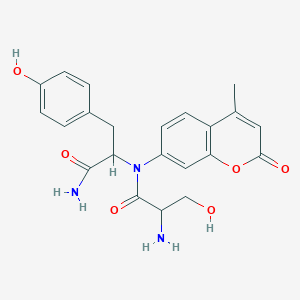
(S)-2-Amino-N-((S)-1-Amino-3-(4-Hydroxyphenyl)-1-Oxopropan-2-yl)-3-Hydroxy-N-(4-Methyl-2-oxo-2H-chromen-7-yl)Propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide” is a compound with the molecular formula C30H38N4O6 . It is a peptide that is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its analogs involves several routes . The structure-activity relationship (SAR) among the series can be analyzed by assessing the activities with the parent 2H/4H-ch derivative .Molecular Structure Analysis
The molecular structure of this compound includes a 2H/4H-chromene (2H/4H-ch) scaffold, which is an important class of heterocyclic compounds . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its analogs are diverse . The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 550.65 . Other specific properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Es wurde festgestellt, dass diese Verbindung eine signifikante antibakterielle Aktivität aufweist. Eine Reihe neuer [(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcumarine wurden synthetisiert und auf ihre antibakterielle Aktivität in vitro getestet. Die neu synthetisierten Verbindungen zeigten eine signifikante Hemmwirkung gegen das Wachstum der getesteten Bakterienstämme .
Antifungal Aktivität
Neben ihren antimikrobiellen Eigenschaften zeigt diese Verbindung auch eine antifungale Aktivität. Es wurde festgestellt, dass sie gegen verschiedene Pilzstämme wirksam ist .
Antitumoraktivität
2H/4H-Chromen, eine wichtige Klasse von heterozyklischen Verbindungen mit vielseitigen biologischen Profilen, hat sich als wirksam gegen Krebs erwiesen. Forscher haben mehrere Wege zur Synthese einer Vielzahl von 2H/4H-Chromen-Analoga entdeckt, die durch mehrere Mechanismen ungewöhnliche Aktivitäten zeigten .
Antiepileptische Aktivität
Es wurde auch festgestellt, dass die Verbindung eine antiepileptische Aktivität aufweist. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antiepileptika .
Antidiabetische Aktivität
Eine weitere interessante Anwendung dieser Verbindung ist die Behandlung von Diabetes. Es wurde festgestellt, dass sie eine antidiabetische Aktivität zeigt .
Antituberkulose-Aktivität
Es wurde auch festgestellt, dass die Verbindung eine Antituberkulose-Aktivität aufweist. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antituberkulose-Medikamente .
Zukünftige Richtungen
The 2H/4H-chromene scaffold, which is part of this compound, has attracted considerable attention as an important structural motif for the discovery of new drug candidates . The scientific community may find the diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-ch, helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .
Wirkmechanismus
Target of Action
Similar compounds, such as coumarin derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarin derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antiviral activities .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against the growth of tested bacterial strains .
Biochemische Analyse
Biochemical Properties
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound’s coumarin moiety is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria . Additionally, the amino acid components of the compound can interact with proteases and kinases, influencing protein degradation and phosphorylation processes.
Cellular Effects
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the hydroxyphenyl group allows the compound to participate in redox reactions, impacting oxidative stress responses in cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation cascades, affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide exerts its effects through various binding interactions with biomolecules. The coumarin derivative can bind to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . Additionally, the amino acid components can act as substrates or inhibitors for specific enzymes, modulating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade in the presence of light or heat . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as antimicrobial activity, without significant toxicity . High doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments . Its localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the hydroxyphenyl group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and oxidative stress responses.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid, which is synthesized from 4-hydroxybenzaldehyde. The second intermediate is (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which is synthesized from 4-methylumbelliferone and L-serine. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "L-serine", "4-methylumbelliferone", "EDCI", "HOBt" ], "Reaction": [ "Synthesis of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid from 4-hydroxybenzaldehyde", "1. Condensation of 4-hydroxybenzaldehyde with L-serine to form (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol", "2. Oxidation of (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol to (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "Synthesis of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide from 4-methylumbelliferone and L-serine", "1. Protection of the 7-hydroxy group of 4-methylumbelliferone with TBDMS", "2. Condensation of TBDMS-protected 4-methylumbelliferone with L-serine to form (S)-2-amino-3-(TBDMS-7-methoxy-4-methyl-2-oxo-2H-chromen-7-yl)propanoic acid", "3. Deprotection of the TBDMS group to form (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide", "Coupling of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid and (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide using EDCI/HOBt coupling reagents", "1. Activation of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid with EDCI and HOBt", "2. Addition of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide to the activated (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "3. Removal of protecting groups and purification of the final product" ] } | |
CAS-Nummer |
201855-53-0 |
Molekularformel |
C22H23N3O6 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)24-22(30)18(25-21(29)17(23)11-26)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H,24,30)(H,25,29)/t17-,18-/m0/s1 |
InChI-Schlüssel |
IZBGRBDFCWTGBH-ROUUACIJSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Sequenz |
SY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

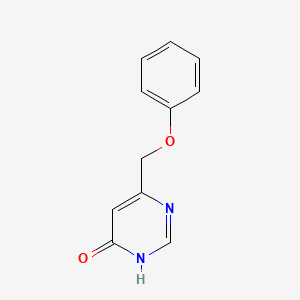
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)


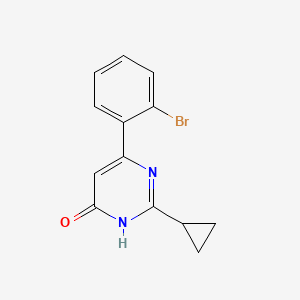

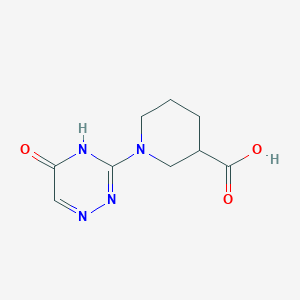
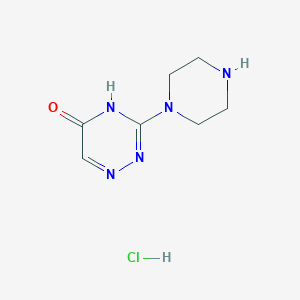
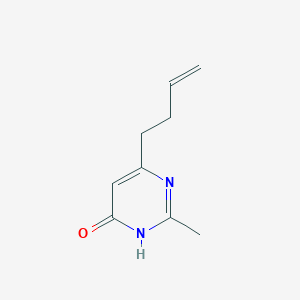
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
